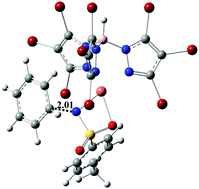Computational exploration of the mechanism of copper-catalyzed aromatic C–H bond amination of benzene via a nitrene insertion approach†
Chemical Communications Pub Date: 2015-09-07 DOI: 10.1039/C5CC06064H
Abstract
The mechanism of aromatic C–H amination of benzene via a nitrene insertion approach catalyzed by the TpBr3Cu(NCMe) complex was computationally investigated. The results of computational studies show that addition of the nitrene moiety of the TpBr3Cu–nitrene intermediate to benzene, and therefore, to form an aziridine intermediate, is more favorable than the nitrene moiety induced hydrogen atom abstraction from a sp2 C–H bond of benzene. Subsequently, the cleavage of a C–N bond of the aziridine intermediate followed by an H-atom transfer step might occur, due to the driving force of the rearomatization, to afford the desired aromatic C–H amination product. For toluene, computational results suggest that the benzylic C–H amination via hydrogen atom abstraction followed by radical rebound path is more favorable than the aromatic C–H amination via a nitrene addition path, which is in accord with experimental results.


Recommended Literature
- [1] β-Cyclodextrin for design of alumina supported cobalt catalysts efficient in Fischer–Tropsch synthesis†
- [2] Corrigenda
- [3] A flexible rechargeable aqueous zinc manganese-dioxide battery working at −20 °C†
- [4] The electronic structure of transition metal oxides for oxygen evolution reaction
- [5] Reactions of dicyanodi-[1,2-bis(diphenylphosphino)ethane]cobalt(II) with oxygen and alkyl halides
- [6] Stepwise formation of proton hydrates H+·NH2O·pTBP·Cl- in tributyl phosphate solutions of HCl: composition, structure and peculiarities of IR spectra
- [7] Robust half-metallicity in transition metal tribromide nanowires†
- [8] Flower-like Ag coated with molecularly imprinted polymers as a surface-enhanced Raman scattering substrate for the sensitive and selective detection of glibenclamide†
- [9] Contents list
- [10] FLAG tagging by CuAAC and nanogram-scale purification of the target protein for a bioactive metabolite involved in circadian rhythmic leaf movement in Leguminosae†










